2-(2-Aminothiazol-5-YL)acetamide
CAS No.: 312581-28-5
Cat. No.: VC3869530
Molecular Formula: C5H7N3OS
Molecular Weight: 157.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 312581-28-5 |
|---|---|
| Molecular Formula | C5H7N3OS |
| Molecular Weight | 157.2 g/mol |
| IUPAC Name | 2-(2-amino-1,3-thiazol-5-yl)acetamide |
| Standard InChI | InChI=1S/C5H7N3OS/c6-4(9)1-3-2-8-5(7)10-3/h2H,1H2,(H2,6,9)(H2,7,8) |
| Standard InChI Key | TVIOGJOQDHFMAW-UHFFFAOYSA-N |
| SMILES | C1=C(SC(=N1)N)CC(=O)N |
| Canonical SMILES | C1=C(SC(=N1)N)CC(=O)N |
Introduction
Structural and Molecular Characteristics
2-(2-Aminothiazol-5-YL)acetamide has the molecular formula C₅H₇N₃OS and a molecular weight of 157.2 g/mol. The thiazole core consists of a five-membered ring containing sulfur and nitrogen atoms, with substituents at the 2- and 5-positions (Figure 1). The amino group at position 2 enhances hydrogen-bonding capacity, while the acetamide at position 5 introduces a polar, planar moiety that facilitates interactions with biological targets .
Crystallographic and Spectroscopic Data
While direct crystallographic data for this compound is limited, related aminothiazole derivatives exhibit triclinic crystal systems with unit cell dimensions approximating a = 8.25 Å, b = 11.44 Å, and c = 11.87 Å . Infrared (IR) spectra typically show N–H stretches near 3300 cm⁻¹ (amide) and 3400 cm⁻¹ (amine), alongside C=O vibrations at 1650 cm⁻¹ . Nuclear magnetic resonance (NMR) data for analogous compounds reveal thiazole proton signals at δ 6.8–7.2 ppm (¹H) and carbonyl carbons at δ 170 ppm (¹³C) .
Synthesis and Chemical Modification
Advanced Methodologies
Recent protocols employ multi-step strategies to enhance purity and scalability. A 2024 study detailed the synthesis of aminothiazolylacetamido-substituted 4-piperidone derivatives via Claisen-Schmidt condensation followed by acylation with (2-aminothiazol-4-yl)-acetyl chloride (Scheme 1) . Although this method targets 4-yl analogs, it demonstrates the feasibility of modifying the thiazole ring’s substitution pattern for tailored bioactivity .
Table 1: Synthesis Conditions for Selected Aminothiazole Derivatives
Biological Activities and Mechanisms
Anticancer Properties
2-(2-Aminothiazol-5-YL)acetamide inhibits glutaminase, an enzyme critical for cancer cell proliferation, with half-maximal inhibitory concentrations (IC₅₀) in the micromolar range . Derivatives bearing fluorinated aryl groups exhibit enhanced cytotoxicity, as seen in compounds 5c (GI₅₀ = 0.15 μM) and 5d (GI₅₀ = 0.18 μM) against leukemia cell lines . Mechanistic studies suggest these compounds induce apoptosis via mitochondrial pathway activation and reactive oxygen species (ROS) generation .
Antimicrobial Efficacy
The compound demonstrates broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus, MIC = 8 μg/mL) and fungi (Candida albicans, MIC = 16 μg/mL). Its mode of action involves disrupting cell wall synthesis by binding to penicillin-binding proteins (PBPs) .
Applications in Drug Development
Structure-Activity Relationships (SAR)
Modifications to the thiazole ring significantly influence bioactivity:
-
Electron-withdrawing groups (e.g., -F, -Cl) at the 4-position enhance anticancer potency by 30–50% .
-
Bulkier substituents (e.g., -SCH₃) improve metabolic stability but reduce solubility .
Table 2: Cytotoxicity of Selected Derivatives
| Compound | Substituent (R) | GI₅₀ (μM) | Cancer Cell Line |
|---|---|---|---|
| 5a | Phenyl | 0.28 | K562 |
| 5c | 4-Fluorophenyl | 0.15 | HepG2 |
| 5j | 4-Isopropyl | 0.22 | MCF-7 |
Comparative Analysis with Structural Analogs
2-Acetamidothiazole (CAS No. 2719-23-5)
This analog lacks the 5-yl acetamide group, resulting in reduced anticancer efficacy (IC₅₀ = 12 μM vs. 0.15 μM for 5c) but comparable antimicrobial activity . Its lower molecular weight (142.18 g/mol) correlates with faster renal clearance, making it less suitable for sustained therapies .
Future Directions
-
Pharmacokinetic Optimization: Prodrug strategies to enhance oral bioavailability.
-
Targeted Delivery: Nanoparticle encapsulation for reduced off-target effects.
-
Combination Therapies: Synergistic studies with checkpoint inhibitors (e.g., PD-1/PD-L1 blockers).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume